molecular formula C14H32N2 B8644912 N-dodecylethylenediamine CAS No. 35902-68-2

N-dodecylethylenediamine

Cat. No. B8644912
Key on ui cas rn: 35902-68-2
M. Wt: 228.42 g/mol
InChI Key: QCENGKPIBJNODL-UHFFFAOYSA-N
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Patent
US03954436

Procedure details

N-propylol-N'-lauryl ethylenediamine is prepared by dissolving 2 kmol ethylenediamine in 500 liters absolute ethanol and then, while constantly stirring, 2 kmol laurylchloride is added while the temperature is maintained not to exceed 100°C and then the reaction mixture is held for 1.5 hours at that temperature. N'-lauryl-ethylenediamine is formed. Subsequently the reaction mixture is cooled to 30°C, the chloride is precipitated with ammonia and the precipitate is filtered off. The pH value of the pure solution is adjusted to 8.5 and 2 kmol propionaldehyde ia added. The temperature is maintained at 40°C during a subsequent 3 hour period while stirring. Then the alcohol is driven off under vacuum and the unreacted products are washed out with water. The end product has a molecular weight of about 300 and the formula ##EQU12##
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
500 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([NH2:4])[CH2:2][NH2:3].[CH2:5](Cl)[CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH3:16]>C(O)C>[CH2:16]([NH:3][CH2:2][CH2:1][NH2:4])[CH2:15][CH2:14][CH2:13][CH2:12][CH2:11][CH2:10][CH2:9][CH2:8][CH2:7][CH2:6][CH3:5]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CN)N
Name
Quantity
500 L
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCCCC)Cl

Conditions

Stirring
Type
CUSTOM
Details
while constantly stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is maintained not
CUSTOM
Type
CUSTOM
Details
to exceed 100°C

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
C(CCCCCCCCCCC)NCCN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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